1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone
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Overview
Description
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a pyrimidine derivative, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the pyrimidine ring, along with an ethanone group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone typically involves the reaction of appropriate pyrimidine precursors with methoxy and methyl substituents. One common method involves the condensation of 5-methoxy-2-methylpyrimidine with an ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(5-Methoxy-2-methylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(5-Methoxy-2-methylpyrimidin-4-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(5-Methoxy-2-methylpyrimidin-4-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-7(12-3)4-9-6(2)10-8/h4H,1-3H3 |
InChI Key |
LBGNGFYPSIRSAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(=O)C)OC |
Origin of Product |
United States |
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